Isonitrosoacetone

Description

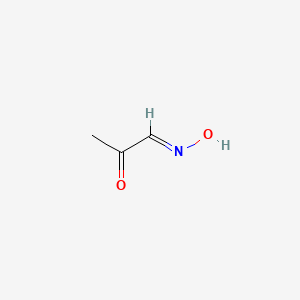

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1E)-1-hydroxyiminopropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2,6H,1H3/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGLVOLWBBGQHS-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073162 | |

| Record name | Propanal, 2-oxo-, 1-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Isonitrosoacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.2 [mmHg] | |

| Record name | Isonitrosoacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

306-44-5, 17280-41-0, 31915-82-9 | |

| Record name | Isonitrosoacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonitrosoacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017280410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 2-oxo-, 1-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxopropionaldehyde 1-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | anti-Pyruvic aldehyde 1-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONITROSOACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U32V8CLT4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Isonitrosoacetone: Structure, Properties, Synthesis, and Applications

Executive Summary

Isonitrosoacetone, also known by its IUPAC name (1E)-1-hydroxyiminopropan-2-one, is a versatile organic compound that holds significant interest across multiple scientific disciplines.[1][2] As an oxime derivative of acetone, its unique chemical structure, characterized by the presence of both a keto and an oxime functional group, imparts a rich reaction chemistry. This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in drug development. We will delve into its fundamental chemical structure and tautomeric nature, detail its physicochemical and spectroscopic properties, present a validated synthesis protocol, and explore its critical applications as a coordination ligand and a potential therapeutic agent. The insights herein are grounded in established literature and aim to provide both foundational knowledge and practical guidance for laboratory applications.

Chemical Identity and Molecular Structure

This compound is a simple yet functionally rich molecule. A thorough understanding of its structure is paramount to appreciating its chemical behavior and potential applications.

1.1. Nomenclature and Identifiers

-

Common Synonyms : 2-Oxopropanal 1-oxime, Pyruvaldoxime, MINA[1][3][4]

-

CAS Number : 306-44-5[1]

-

Molecular Formula : C₃H₅NO₂[1]

1.2. Structural Representation

The primary structure of this compound features a three-carbon backbone. One terminal carbon is part of a methyl group, the central carbon is a carbonyl (keto) group, and the other terminal carbon is part of an oxime functional group.

Caption: Chemical structure of this compound.

1.3. Tautomerism: The Keto-Oxime and Nitroso-Enol Forms

A key feature of this compound's chemistry is its existence in tautomeric equilibrium between the more stable keto-oxime form and the nitroso-enol form. This equilibrium is fundamental to its reactivity, particularly in nitrosation synthesis reactions where the enol form is the reactive species.

References

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Isonitrosoacetone for Researchers and Drug Development Professionals

Introduction: Defining this compound

This compound, also known by its IUPAC name (1E)-1-hydroxyiminopropan-2-one, is an organic compound of significant interest in synthetic chemistry and pharmacology.[1][2] As an oxime of methylglyoxal, it possesses a unique bifunctional structure containing both a ketone and an oxime group, which imparts versatile reactivity.[1][3] This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, with a particular focus on its role in drug development as a reactivator of inhibited acetylcholinesterase.

The primary and most widely recognized identifier for this compound is CAS Number 306-44-5 .[3][4][5] However, other CAS numbers such as 31915-82-9 and 17280-41-0 are also associated with it in various chemical databases, often referring to specific isomers or simply being less common identifiers.[1][3][4]

A variety of synonyms are used in literature and commercial listings, reflecting its structure and historical nomenclature. Understanding these is crucial for comprehensive literature searches.

Common Synonyms:

-

2-Oxopropanal-1-oxime[2]

-

Pyruvaldoxime[1]

-

Methylglyoxal aldoxime[1]

-

1-Hydroxyimino-2-propanone

-

Oximinoacetone[3]

-

(1E)-1-hydroxyiminopropan-2-one[1]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound dictate its handling, reactivity, and analytical characterization. It is a solid at room temperature, appearing as leaflets or needles, and is volatile with steam.[1] Its solubility profile—freely soluble in water and ether but practically insoluble in petroleum ether—is a key consideration for reaction and purification solvent selection.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 306-44-5 | [3][4][5] |

| Molecular Formula | C₃H₅NO₂ | [1][2] |

| Molecular Weight | 87.08 g/mol | [1][2] |

| Melting Point | 69 °C | [2] |

| pKa | 8.30 - 8.39 (at 25 °C) | [7] |

| Appearance | Colorless to slightly yellow solid | [8] |

| Solubility | Freely soluble in water, ether; moderately soluble in warm chloroform, benzene; practically insoluble in petroleum ether. | [8] |

| LogP | < 1 | [7] |

Spectroscopic Characterization

Characterization of this compound is routinely performed using standard spectroscopic techniques. While raw spectra are best consulted directly from databases, the expected features provide a basis for structural verification.

-

¹H NMR: The proton nuclear magnetic resonance spectrum will show distinct signals for the methyl protons (CH₃), the methine proton of the oxime group (CH=N), and the hydroxyl proton of the oxime (N-OH). The chemical shifts and coupling patterns are definitive for the structure.

-

¹³C NMR: The carbon spectrum will display three unique signals corresponding to the methyl carbon (CH₃), the carbonyl carbon (C=O), and the oxime carbon (C=N).[1]

-

Infrared (IR) Spectroscopy: Key vibrational modes confirm the presence of the principal functional groups. Expected characteristic peaks include a strong absorption for the C=O (carbonyl) stretch, a medium absorption for the C=N (oxime) stretch, and a broad absorption for the O-H (hydroxyl) stretch.[1]

Synthesis of this compound: Protocols and Rationale

The synthesis of this compound is most commonly achieved through the nitrosation of acetone at the α-carbon. This reaction leverages the acidity of the α-protons, which allows for the formation of an enol or enolate intermediate that subsequently attacks an electrophilic nitrosating agent.

Core Mechanism: Acid-Catalyzed Nitrosation

The reaction is typically performed in an acidic medium. The acid serves a dual purpose: it catalyzes the tautomerization of acetone to its enol form and generates the active nitrosating species, nitrous acid (HNO₂), from a nitrite salt. The enol, being electron-rich, acts as the nucleophile.

Caption: Acid-catalyzed nitrosation of acetone to form this compound.

Field-Proven Experimental Protocol

This protocol is adapted from well-established procedures for the synthesis of α-isonitrosoketones, ensuring reliability and reproducibility.[9] The use of an alkyl nitrite in the presence of a strong acid catalyst is a common and effective variant.

Objective: To synthesize this compound from acetone via acid-catalyzed nitrosation.

Materials:

-

Acetone (reagent grade, used in excess as solvent and reactant)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Diethyl ether (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 200 mL of acetone. Cool the flask to 0-5 °C using an ice-salt bath.

-

Scientist's Rationale: Using acetone in excess serves both as the reactant and the solvent, maximizing concentration and simplifying the setup. Low temperature is critical to control the exothermic reaction and prevent side reactions, such as self-condensation of acetone or decomposition of nitrous acid.

-

-

Preparation of Nitrosating Agent: In a separate beaker, dissolve 25 g of sodium nitrite in 50 mL of water. Load this solution into the dropping funnel.

-

Acidification and Nitrosation: While maintaining vigorous stirring and the temperature below 5 °C, slowly add 30 mL of concentrated hydrochloric acid to the acetone. Immediately begin the dropwise addition of the sodium nitrite solution from the funnel over a period of 60-90 minutes.

-

Scientist's Rationale: The in situ formation of nitrous acid (from NaNO₂ and HCl) is crucial. Slow, simultaneous addition ensures that the concentration of the unstable nitrous acid remains low but steady, favoring the desired nitrosation reaction over its decomposition. Vigorous stirring ensures efficient mixing and temperature control.

-

-

Reaction Completion and Quenching: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. The reaction mixture will typically turn yellow or orange.

-

Work-up and Extraction: Pour the reaction mixture into a separatory funnel containing 200 mL of cold water and 150 mL of diethyl ether. Shake the funnel, allow the layers to separate, and collect the organic layer. Extract the aqueous layer two more times with 75 mL portions of diethyl ether.

-

Scientist's Rationale: The product is more soluble in ether than in the aqueous acidic mixture. Multiple extractions are performed to maximize the recovery of the product from the aqueous phase.

-

-

Drying and Isolation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure.

-

Scientist's Rationale: Removal of residual water is essential before solvent evaporation to obtain a pure, dry product. Rotary evaporation is a gentle method for removing a volatile solvent like diethyl ether without decomposing the product.

-

-

Purification (Optional): The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ether/petroleum ether, to yield pure this compound as crystalline leaflets.[1]

Key Applications in Research and Drug Development

This compound is more than a synthetic intermediate; its unique chemical properties make it a valuable tool in medicinal chemistry and analytical applications.

Reactivation of Acetylcholinesterase (AChE)

The primary pharmacological interest in this compound (MINA) lies in its ability to act as a reactivator for acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds, such as nerve agents and pesticides.[4][6]

Mechanism of Action: OP compounds inhibit AChE by phosphorylating a critical serine residue in the enzyme's active site, forming a stable covalent bond.[10] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing a cholinergic crisis. Oximes, like this compound, function as antidotes by nucleophilically attacking the phosphorus atom of the OP moiety, cleaving the bond to the serine residue and restoring the enzyme's function.[10][11]

A key advantage of this compound is its tertiary, uncharged nature, which allows it to cross the blood-brain barrier more effectively than the standard quaternary pyridinium oximes (e.g., pralidoxime), offering potential for reactivating AChE in the central nervous system.[6][12] However, kinetic studies have shown that while it has moderate to high reactivity, its affinity for the inhibited enzyme is low, necessitating high doses to be effective.[6]

Caption: Mechanism of AChE reactivation by this compound (MINA).

Intermediate in Organic Synthesis

The dual functionality of this compound makes it a versatile building block for synthesizing more complex molecules, particularly nitrogen-containing heterocycles.[2] These structural motifs are foundational in many pharmaceutical agents. The ketone can undergo reactions like aldol condensations, while the oxime can be reduced to an amine or participate in cyclization reactions.

Coordination Chemistry

This compound acts as an effective chelating agent, forming stable coordination compounds with various transition metals, including cobalt (Co), nickel (Ni), and copper (Cu).[13] The oxime and ketone groups can act as bidentate or tridentate O,N,N-donor ligands.[13] This property is valuable in analytical chemistry for the separation and quantification of metal ions and in materials science for the development of novel catalysts and materials.[2]

Caption: Bidentate chelation of a metal ion (M²⁺) by this compound.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as an irritant and may have neurotoxic effects.

GHS Hazard Statements:

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust or vapors.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

In case of exposure, immediately flush skin or eyes with copious amounts of water and seek medical attention.[5]

Conclusion

This compound is a compound of considerable utility for researchers in organic synthesis and drug discovery. Its straightforward synthesis and versatile reactivity make it an important building block for heterocyclic chemistry. Furthermore, its demonstrated ability to reactivate organophosphate-inhibited acetylcholinesterase, particularly its potential to act within the central nervous system, establishes it as a significant lead compound for the development of next-generation medical countermeasures against nerve agent poisoning. A thorough understanding of its properties, synthesis, and handling is essential for any scientist looking to leverage its potential in their research endeavors.

References

- 1. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 31915-82-9 [smolecule.com]

- 3. 306-44-5(this compound) | Kuujia.com [kuujia.com]

- 4. This compound | 306-44-5 | Benchchem [benchchem.com]

- 5. This compound | CAS#:306-44-5 | Chemsrc [chemsrc.com]

- 6. Reactivation of organophosphate-inhibited human acetylcholinesterase by this compound (MINA): a kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfur derivatives of 2-oxopropanal oxime as reactivators of organophosphate-inhibited acetylcholinesterase in vitro: synthesis and structure-reactivity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Cholinesterase reactivator - Wikipedia [en.wikipedia.org]

- 11. Cholinesterase reactivator: Pralidoxime chloride | Pharmaguideline [pharmaguideline.com]

- 12. The tertiary oxime monothis compound penetrates the brain, reactivates inhibited acetylcholinesterase, and reduces … [ouci.dntb.gov.ua]

- 13. msuir.usm.md [msuir.usm.md]

An In-Depth Technical Guide to Isonitrosoacetone: From Discovery to Contemporary Applications in Medicinal Chemistry

Abstract

Isonitrosoacetone, a seemingly simple α-oximino ketone, has carved a significant niche in the landscape of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive exploration of this compound, from its historical discovery in the late 19th century to its modern-day applications as a versatile building block for complex heterocyclic scaffolds. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced chemistry of this compound, offering a critical analysis of its synthetic methodologies, a detailed examination of its chemical and physical properties, and a forward-looking perspective on its role in the development of novel therapeutic agents. Through detailed protocols, comparative analyses, and mechanistic insights, this guide aims to serve as an authoritative resource for harnessing the full potential of this remarkable molecule.

Historical Perspective: The Genesis of a Versatile Reagent

The journey of this compound begins in the late 19th century, a period of fervent discovery in organic chemistry. While a definitive "discovery" paper is not singularly attributed, the foundational work on the synthesis of α-oximino ketones, the chemical class to which this compound belongs, points to the pioneering efforts of German chemists Ludwig Claisen and O. Manasse . Their explorations into the reactions of ketones and esters with nitrous acid and its derivatives laid the groundwork for the isolation and characterization of this and similar compounds. Early preparations, such as those described by Küster and Slater in the 1920s, further solidified the understanding of its synthesis and fundamental properties. These initial studies, driven by a quest for fundamental chemical knowledge, unknowingly unearthed a molecule that would, over a century later, become a valuable tool in the synthesis of complex, biologically active molecules.

Synthesis of this compound: A Comparative Analysis of Methodologies

The preparation of this compound can be achieved through several synthetic routes, each with its own set of advantages and disadvantages in terms of yield, scalability, safety, and purity of the final product. The choice of method often depends on the specific requirements of the laboratory or industrial setting.

Nitrosation of Acetone with Sodium Nitrite in Acidic Medium

This classical and widely used method involves the reaction of acetone with sodium nitrite in the presence of an acid, typically acetic acid or hydrochloric acid. The acid protonates sodium nitrite to generate nitrous acid in situ, which then acts as the nitrosating agent.

Mechanism: The reaction proceeds through the acid-catalyzed enolization of acetone, followed by an electrophilic attack of the nitrosonium ion (NO⁺) on the enol tautomer.

Caption: Acid-catalyzed nitrosation of acetone.

Experimental Protocol (Adapted from historical literature):

-

A solution of sodium nitrite in water is prepared and cooled in an ice bath.

-

Acetone is added to the cooled solution.

-

Dilute acetic acid is added dropwise to the stirred mixture while maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional period.

-

The product, this compound, is then extracted with a suitable organic solvent (e.g., diethyl ether) and purified by recrystallization or sublimation.

Nitrosation using Alkyl Nitrites

An alternative approach involves the use of alkyl nitrites, such as methyl nitrite or ethyl nitrite, in the presence of a catalyst like hydrogen chloride. This method can offer higher yields and cleaner reactions under certain conditions.

Experimental Protocol (Conceptual):

-

Acetone is dissolved in an inert solvent like diethyl ether.

-

The solution is cooled to 0-5 °C.

-

A stream of gaseous methyl nitrite is passed through the solution, or a solution of ethyl nitrite is added dropwise.

-

A catalytic amount of hydrogen chloride is introduced to facilitate the reaction.

-

Work-up involves removal of the solvent and purification of the residue.

Industrial Scale Synthesis via Nitrosyl Chloride

For larger-scale production, the use of nitrosyl chloride (NOCl) as the nitrosating agent is a viable option, often providing high yields and purity. This method is particularly advantageous for continuous industrial processes.

Experimental Protocol (Adapted from patent literature):

-

A suspension of a neutralizing agent, such as calcium carbonate, in an excess of acetone is prepared in a reaction vessel.

-

Liquid or gaseous nitrosyl chloride is introduced into the suspension while maintaining the temperature between 15-20 °C. The neutralizing agent is crucial to quench the hydrochloric acid byproduct, which can otherwise lead to side reactions.

-

The reaction mixture is stirred for several hours.

-

The inorganic salts are removed by filtration.

-

The excess acetone is removed under reduced pressure to yield crude this compound, which can be further purified by crystallization.

Comparative Overview of Synthesis Methods

| Method | Reagents | Advantages | Disadvantages | Scalability |

| Sodium Nitrite/Acid | Acetone, Sodium Nitrite, Acid (e.g., Acetic Acid) | Inexpensive and readily available reagents; straightforward procedure. | Moderate yields; potential for side reactions; requires careful temperature control. | Good for laboratory scale. |

| Alkyl Nitrites | Acetone, Alkyl Nitrite, HCl (cat.) | Can provide higher yields and cleaner reactions. | Alkyl nitrites can be volatile and require careful handling. | Suitable for laboratory and pilot plant scale. |

| Nitrosyl Chloride | Acetone, Nitrosyl Chloride, Neutralizing Agent | High yields and purity; suitable for continuous processes. | Nitrosyl chloride is corrosive and toxic, requiring specialized handling and equipment. | Excellent for industrial scale. |

Physicochemical Properties and Spectroscopic Data

This compound is a crystalline solid at room temperature with a characteristic melting point. A thorough understanding of its physical and chemical properties is essential for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₃H₅NO₂ |

| Molecular Weight | 87.08 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 69-72 °C |

| pKa | ~8.4 |

| Solubility | Soluble in water, ethanol, and diethyl ether. |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 300 MHz): δ 2.35 (s, 3H, CH₃), 7.85 (s, 1H, CH), 9.5 (br s, 1H, OH).

-

¹³C NMR (CDCl₃, 75 MHz): δ 26.5 (CH₃), 148.0 (C=N), 195.0 (C=O).

-

IR (KBr, cm⁻¹): ~3250 (br, O-H), ~1680 (C=O), ~1620 (C=N).

This compound in Organic Synthesis: A Gateway to Heterocyclic Chemistry

The true value of this compound lies in its versatility as a synthetic precursor. The presence of three reactive functional groups—a ketone, an oxime, and an acidic α-proton—makes it an ideal starting material for the construction of a wide array of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.

Synthesis of Pyrazoles and Isoxazoles

The 1,3-dicarbonyl-like nature of this compound allows for classical condensation reactions with hydrazine and hydroxylamine derivatives to yield substituted pyrazoles and isoxazoles, respectively.

Caption: Synthesis of pyrazoles and isoxazoles from this compound.

Synthesis of Pyrimidines and Pyridazines

Condensation of this compound with ureas, thioureas, or guanidines provides access to various substituted pyrimidines. Similarly, reaction with 1,2-dicarbonyl compounds can lead to the formation of pyridazine derivatives. These heterocyclic cores are prevalent in a vast number of approved drugs.

Applications in Drug Discovery and Development

The ability of this compound to serve as a scaffold for diverse heterocyclic systems makes it a molecule of significant interest to the pharmaceutical industry. While direct incorporation of the this compound moiety into a final drug product is uncommon, its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) is noteworthy.

A Building Block for Bioactive Heterocycles

Many classes of drugs, including anti-inflammatory, anti-cancer, and anti-infective agents, contain pyrazole, isoxazole, and pyrimidine cores. The synthesis of these drugs often involves the construction of the heterocyclic ring system from simple, readily available precursors. This compound, with its straightforward synthesis and versatile reactivity, represents an efficient starting point for the synthesis of libraries of such compounds for high-throughput screening and lead optimization.

Potential as an Acetylcholinesterase Reactivator

Beyond its role as a synthetic intermediate, this compound itself has been investigated for its potential therapeutic properties. Studies have shown that it can act as a reactivator of acetylcholinesterase (AChE), an enzyme crucial for nerve function that is inhibited by organophosphate nerve agents and pesticides. The oxime group of this compound can nucleophilically attack the phosphorylated enzyme, displacing the organophosphate and restoring the enzyme's activity. While not currently used as a primary treatment, this property highlights the latent therapeutic potential of the this compound scaffold.

Future Outlook and Conclusion

From its humble beginnings in the foundational era of organic chemistry, this compound has evolved into a powerful tool for the modern synthetic and medicinal chemist. Its straightforward synthesis, coupled with its rich and versatile reactivity, ensures its continued relevance in both academic research and industrial drug development. As the demand for novel heterocyclic scaffolds in medicine continues to grow, the importance of readily accessible and versatile building blocks like this compound will only increase. Future research will likely focus on the development of even more efficient and sustainable synthetic methods for its production and the exploration of its utility in the synthesis of increasingly complex and biologically active molecules. This in-depth guide has aimed to provide a comprehensive overview of this remarkable compound, empowering researchers to leverage its full potential in their scientific endeavors.

References

A Guide to the Synthesis of Isonitrosoacetone: Mechanism, Protocol, and Process Control

Abstract: This technical guide provides a comprehensive overview of the synthesis of isonitrosoacetone (also known as monothis compound or MINA) from acetone and sodium nitrite. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical principles, provides a field-tested experimental protocol, and discusses critical process parameters that govern reaction success. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating and reproducible methodology.

Introduction and Significance

This compound, (1E)-1-hydroxyiminopropan-2-one, is a valuable chemical intermediate with applications in the synthesis of various heterocyclic compounds and as a precursor in the development of pharmaceutical agents.[1] Its synthesis via the nitrosation of acetone using sodium nitrite is a classic and cost-effective method. This approach leverages readily available starting materials to create an α-oximino ketone, a versatile functional group in organic synthesis. This guide will explore the intricacies of this reaction, moving beyond a simple recitation of steps to provide a deeper understanding of the process logic, safety imperatives, and validation techniques.

The Chemical Core: Reaction Mechanism

The synthesis of this compound from acetone and sodium nitrite is an acid-catalyzed nitrosation of a ketone. The reaction proceeds through several key stages, which must be precisely controlled for optimal yield and purity.

Pillar 1: Formation of the Nitrosating Agent

Sodium nitrite (NaNO₂) itself is not the active electrophile. In the presence of a strong acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), it is protonated to form nitrous acid (HNO₂).[2] Nitrous acid is unstable and exists in equilibrium with its protonated form and the nitrosonium ion (NO⁺), which is the potent electrophilic species responsible for the nitrosation.

Pillar 2: Keto-Enol Tautomerism of Acetone

The reaction does not occur on the carbonyl carbon of acetone directly. Instead, it requires the formation of the nucleophilic enol or enolate tautomer. The acid catalyst not only generates the nitrosating agent but also accelerates the tautomerization of acetone to its enol form.

Pillar 3: Electrophilic Attack

The electron-rich double bond of the acetone enol attacks the electrophilic nitrosonium ion (NO⁺). This is the rate-determining step of the reaction. Subsequent deprotonation of the intermediate yields the final product, this compound.

The overall mechanism can be visualized as follows:

Caption: Reaction mechanism for the synthesis of this compound.

A Validated Experimental Protocol

This protocol is designed as a self-validating system where the rationale for each step is clarified. Adherence to these details is critical for reproducibility and safety.

Reagents and Equipment

| Reagent/Material | Grade | Purpose |

| Acetone | ACS Grade or higher | Starting material (ketone source) |

| Sodium Nitrite (NaNO₂) | ACS Grade, 97%+ | Nitrosating agent precursor |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Acid catalyst |

| Sodium Hydroxide (NaOH) | Pellets or solution | For neutralization/pH adjustment |

| Dichloromethane (DCM) | ACS Grade | Extraction solvent |

| Anhydrous Sodium Sulfate | ACS Grade | Drying agent |

| Deionized Water | Solvent | |

| Equipment | ||

| Magnetic Stirrer & Stir Bar | For homogenous mixing | |

| Round-bottom flask (500 mL) | Reaction vessel | |

| Dropping funnel | For controlled addition of acid | |

| Ice bath | For temperature control | |

| Separatory funnel | For liquid-liquid extraction | |

| Rotary evaporator | For solvent removal |

Stoichiometry and Quantitative Data

The reaction is typically run with acetone in large excess, serving as both reactant and co-solvent.

| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| Sodium Nitrite (NaNO₂) | 69.00 | 35.0 g | 0.507 | 1.0 |

| Acetone | 58.08 | 150 mL (118 g) | 2.03 | ~4.0 |

| Conc. HCl (37%) | 36.46 | 45 mL | ~0.54 | ~1.07 |

Step-by-Step Synthesis Workflow

1. Reagent Preparation (The Foundation):

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 35.0 g (0.507 mol) of sodium nitrite in 100 mL of deionized water.

-

Place the flask in a large ice bath atop a magnetic stirrer and begin vigorous stirring. Allow the solution to cool to 0-5 °C.

-

Causality: Low temperature is critical. Nitrous acid is unstable and decomposes at higher temperatures, which would lower the yield and produce hazardous nitrogen oxide gases. Vigorous stirring ensures localized heat from the upcoming exothermic reaction is dissipated quickly.

2. Generation of Nitrosating Agent (The Activation):

-

Add 150 mL of acetone to the chilled sodium nitrite solution.

-

Transfer 45 mL of concentrated HCl to a dropping funnel situated above the reaction flask.

-

Add the concentrated HCl dropwise to the stirred acetone-nitrite solution over a period of 60-90 minutes. The rate of addition must be carefully controlled to maintain the internal temperature below 10 °C (ideally below 5 °C).

-

Causality: A slow, dropwise addition of acid prevents a rapid, uncontrolled exotherm and ensures that the nitrous acid is generated in situ and consumed by the acetone before it can decompose. A sudden increase in temperature would signify a runaway reaction.

3. Reaction (The Transformation):

-

After the acid addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours. The solution will typically turn a yellow or greenish-yellow color.

-

Causality: This extended reaction time ensures the conversion of the starting materials to the product reaches completion at the optimal low temperature.

4. Work-up and Extraction (The Isolation):

-

Carefully neutralize the reaction mixture by the slow addition of a 2M sodium hydroxide solution until the pH is ~7. Check the pH using litmus paper. This step should be performed in the fume hood as some gas evolution may occur.

-

Transfer the neutralized mixture to a separatory funnel.

-

Extract the aqueous phase with dichloromethane (3 x 75 mL).

-

Causality: Neutralization quenches the reaction. Dichloromethane is chosen for its ability to efficiently dissolve this compound while being immiscible with the aqueous phase. Multiple extractions ensure maximum recovery of the product.

-

Combine the organic extracts and wash with 50 mL of brine (saturated NaCl solution) to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

5. Purification (The Refinement):

-

Remove the dichloromethane using a rotary evaporator. The resulting crude product will be a yellowish solid.

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound as pale yellow crystals.

Characterization

-

Melting Point: The purified product should exhibit a sharp melting point consistent with literature values.

-

Spectroscopy: Confirmation of the structure should be performed using standard techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy to identify the characteristic functional groups (ketone, oxime).

Safety and Hazard Management

A thorough understanding of the hazards associated with the reagents is paramount for a safe experiment.

-

Sodium Nitrite (NaNO₂): A strong oxidizer and toxic if swallowed.[3] It may intensify fire and should be stored away from combustible materials.[4] Avoid contact with skin and eyes, and do not ingest.[4][5]

-

Acetone: Highly flammable liquid and vapor. Keep away from heat and open flames.

-

Concentrated HCl: Corrosive and causes severe skin burns and eye damage.

-

Nitrogen Oxides (NOx): The reaction, especially if the temperature is not controlled, can release toxic nitrogen dioxide and nitric oxide gases.[2] This entire procedure must be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory:

-

Gloves: Chemical-resistant nitrile or neoprene gloves.[6]

-

Clothing: A lab coat to protect from splashes.[6]

Spill and Waste Management

-

Spills: In case of a small spill, use an inert absorbent material like sand or vermiculite, and dispose of it in a sealed container for hazardous waste.[6] For larger spills, evacuate the area and follow institutional emergency procedures.

-

Waste Disposal: All aqueous and organic waste should be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.

Experimental Workflow Visualization

The entire process, from initial setup to final product, can be mapped for clarity.

References

An In-depth Technical Guide to the Reaction of Isonitrosoacetone with Nitrosyl Chloride: Mechanism and Synthetic Protocol

Abstract

This technical guide provides a comprehensive examination of the reaction between isonitrosoacetone (HIMA) and nitrosyl chloride (NOCl), a classic yet potent transformation in heterocyclic chemistry. Primarily serving researchers, medicinal chemists, and drug development professionals, this document delineates the core reaction mechanism, leading to the formation of 3-acetyl-4-methylfuroxan. We will explore the underlying principles of electrophilic nitrosation, cyclization, and rearrangement that govern this process. Furthermore, this guide furnishes a detailed, field-proven experimental protocol, complete with safety considerations and characterization data, to ensure reproducible and verifiable outcomes in a laboratory setting. The synthesis is contextualized with insights into the causality behind experimental choices, upholding the highest standards of scientific integrity.

Introduction: Reactants and Significance

The synthesis of furoxans (1,2,5-oxadiazole-2-oxides) is a cornerstone of energetic materials science and medicinal chemistry.[1] These heterocycles are renowned as effective nitric oxide (NO) donors, a property that underpins their diverse pharmacological activities, including antitubercular and anti-cancer applications.[2][3] The reaction between an α-oximino ketone, such as this compound, and a potent nitrosating agent like nitrosyl chloride provides a direct and efficient route to this valuable scaffold.

This compound (HIMA): Also known as (1E)-1-hydroxyiminopropan-2-one, this compound is an α-oximino ketone. It possesses two key reactive sites: the nucleophilic oxime group (-C=N-OH) and the enolizable ketone functionality. This bifunctionality makes it an ideal precursor for heterocyclic ring formation.

Nitrosyl Chloride (NOCl): A yellow, highly reactive gas, nitrosyl chloride is a powerful electrophile and oxidizing agent.[4] It serves as a source of the nitrosonium ion (NO⁺), the key electrophilic species that initiates the reaction with the this compound substrate.[5] Its high reactivity necessitates careful handling and specific reaction conditions.

The reaction's significance lies in its ability to construct the furoxan ring system with predictable regiochemistry based on the substitution pattern of the starting α-oximino ketone.

The Core Reaction Mechanism

The conversion of this compound to 3-acetyl-4-methylfuroxan proceeds through a well-established pathway for furoxan synthesis from α-oximino ketones. The mechanism involves electrophilic attack by the nitrosonium ion, followed by an intramolecular cyclization and dehydration sequence.

The overall transformation can be summarized as follows:

Caption: Overall reaction scheme.

A detailed step-by-step mechanistic pathway is elucidated below:

-

Step 1: Electrophilic Attack. The reaction initiates with the electrophilic attack of the nitrosonium ion (NO⁺), generated from nitrosyl chloride, on the oxygen atom of the oxime group of this compound. The oxime oxygen is sufficiently nucleophilic to attack the electrophilic nitrogen of the nitrosonium ion. This forms a protonated O-nitroso oxime intermediate.

-

Step 2: Deprotonation. A base (e.g., solvent or the chloride ion) abstracts the proton from the oxime oxygen, yielding a neutral O-nitroso oxime intermediate.

-

Step 3: Intramolecular Cyclization. The oxygen atom of the adjacent carbonyl group acts as a nucleophile, attacking the nitrogen atom of the nitroso group. This key step forms a five-membered ring intermediate. The favorability of forming a five-membered ring is a strong driving force for this cyclization.

-

Step 4: Elimination of HCl. The intermediate undergoes rearrangement and elimination. The chloride ion abstracts the proton from the nitrogen, leading to the collapse of the intermediate, formation of the N-O bond of the furoxan ring, and elimination of a molecule of hydrochloric acid (HCl). This final step is irreversible and drives the reaction to completion, yielding the stable aromatic furoxan ring.

The following diagram illustrates this mechanistic pathway:

Caption: Mechanistic workflow for furoxan synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound followed by its conversion to 3-acetyl-4-methylfuroxan. The nitrosating agent used here is generated in situ from sodium nitrite and hydrochloric acid, which is a common and safer alternative to handling gaseous nitrosyl chloride directly. The underlying reactive species and mechanism remain consistent.[5][6]

Part A: Synthesis of this compound [6]

-

Materials:

-

Acetone (reagent grade)

-

Nitrosyl chloride (NOCl) or Sodium Nitrite (NaNO₂) and Hydrochloric Acid (HCl)

-

Calcium Carbonate (CaCO₃)

-

Carbon Tetrachloride (CCl₄) or Diethyl ether/Petroleum ether mixture

-

-

Procedure:

-

To a stirred suspension of 62.5 g of finely powdered calcium carbonate in 620 g of acetone, add 52.9 g of nitrosyl chloride over a period of 2 hours, maintaining the reaction temperature between 15-20°C. Causality: Calcium carbonate acts as a neutralizing agent for the HCl formed during the reaction, preventing acid-catalyzed side reactions and degradation of the product.[6]

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Filter the reaction mixture to remove calcium chloride and any unreacted calcium carbonate.

-

Evaporate the acetone from the filtrate under reduced pressure to obtain a white crystalline residue of crude this compound.

-

Recrystallize the crude product from carbon tetrachloride or a mixture of diethyl ether and petroleum ether to yield pure this compound (m.p. 67-68°C).

-

Part B: Synthesis of 3-Acetyl-4-methylfuroxan

-

Materials:

-

This compound (from Part A)

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (concentrated)

-

Ethanol

-

Diethyl Ether

-

Magnesium Sulfate (anhydrous)

-

-

Safety Precaution: This reaction should be performed in a well-ventilated fume hood as oxides of nitrogen (NOx), which are toxic, may be evolved.

-

Procedure:

-

Dissolve 10.1 g (0.1 mol) of this compound in 100 mL of ethanol in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the solution to 0°C in an ice-salt bath.

-

Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water and add it to the dropping funnel.

-

Slowly add the sodium nitrite solution to the stirred this compound solution, maintaining the temperature below 5°C.

-

After the addition of the nitrite solution, slowly add 10 mL of concentrated hydrochloric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 5°C. Causality: The in situ generation of nitrous acid (HNO₂), and subsequently dinitrogen trioxide (N₂O₃) or the nitrosonium ion, provides the electrophile for the reaction. Low temperature is critical to prevent the decomposition of nitrous acid and to control the exothermic reaction.

-

After the acid addition, allow the mixture to stir at 0-5°C for 2 hours, then let it slowly warm to room temperature and stir overnight.

-

Pour the reaction mixture into 300 mL of ice-water and extract with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL). Causality: The bicarbonate wash neutralizes any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-acetyl-4-methylfuroxan as an oil or low-melting solid.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

-

Data Presentation and Characterization

| Parameter | Expected Value/Observation |

| Product | 3-Acetyl-4-methylfuroxan |

| Molecular Formula | C₅H₆N₂O₃ |

| Molecular Weight | 142.11 g/mol |

| Appearance | Colorless to pale yellow oil/solid |

| Yield | 60-80% (Typical range) |

| ¹H NMR | Expect signals for methyl protons (~2.4 ppm) and acetyl protons (~2.6 ppm) |

| ¹³C NMR | Expect signals for furoxan ring carbons, methyl carbon, and acetyl carbonyl/methyl carbons |

| IR Spectroscopy | Expect characteristic peaks for C=O stretch, N-O stretch, and C=N stretch |

Conclusion

The reaction of this compound with nitrosyl chloride or other nitrosating agents represents a robust and reliable method for the synthesis of the 3-acetyl-4-methylfuroxan scaffold. The mechanism, rooted in fundamental principles of electrophilic attack and intramolecular cyclization, is well-understood and provides a predictable outcome. The provided protocol, utilizing a safer in situ generation of the nitrosating agent, offers a practical and reproducible pathway for researchers to access this important class of heterocyclic compounds. This guide serves as a foundational resource for professionals in drug discovery and materials science, enabling further exploration and application of furoxan chemistry.

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Nitrosation of ketones: clear evidence for the involvement of the enol tautomers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. US3201468A - Preparation of alpha-isonitrosoketones by nitrosation of ketones - Google Patents [patents.google.com]

Physical properties of Isonitrosoacetone melting point and solubility

An In-Depth Technical Guide to the Physical Properties of Isonitrosoacetone: Melting Point and Solubility

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Introduction

This compound, also known as 2-oxopropanal 1-oxime (CAS No: 306-44-5), is an organic compound with the molecular formula C₃H₅NO₂[1]. It serves as a valuable intermediate in various fields of organic synthesis and is particularly noted for its role in coordination chemistry, where it forms complexes with transition metals[2]. A thorough understanding of its fundamental physical properties, such as melting point and solubility, is critical for its effective handling, purification, reaction optimization, and application in drug development and materials science.

This technical guide provides a comprehensive overview of the melting point and solubility profile of this compound. It consolidates reported data with field-proven experimental protocols, offering researchers a practical and authoritative resource. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible results.

Section 1: Melting Point of this compound

Theoretical Framework

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure[3]. For a pure compound, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point[3][4]. This physical constant is a primary indicator of a substance's identity and purity. The presence of even minor impurities typically causes a depression in the melting point and a broadening of the melting range[5]. Therefore, accurate determination of the melting point is a foundational technique in chemical analysis.

Reported Melting Point Data

This compound is a solid at room temperature, appearing as leaflets when recrystallized from specific solvents[1]. The reported melting point from various chemical data sources is highly consistent.

| Physical Property | Reported Value | Citations |

| Melting Point | 69 °C | [1][2][6][7][8] |

Experimental Protocol for Melting Point Determination

This protocol outlines the capillary method for determining the melting point range of an this compound sample using a standard melting point apparatus (e.g., Mel-Temp). The causality behind a slow heating rate is to ensure that the heat transfer from the heating block to the sample is in equilibrium, allowing for an accurate observation of the phase transition.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. Place a small amount on a clean, dry watch glass.

-

Take a glass capillary tube sealed at one end. Press the open end into the powdered sample until a small amount of material enters the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. A densely packed column of 2-3 mm is sufficient. An excessive amount of sample will lead to a broader apparent melting range due to inefficient heat transfer.

-

-

Apparatus Setup:

-

Insert the capillary tube, sealed end down, into the designated slot in the heating block of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.

-

-

Approximate Melting Point Determination (Optional but Recommended):

-

Set a rapid heating rate (e.g., 10-15 °C per minute) to quickly determine an approximate melting range. This saves time and identifies the temperature region of interest[5].

-

Record the temperature at which the sample melts. Allow the apparatus to cool significantly before proceeding.

-

-

Accurate Melting Point Determination:

-

Using a fresh, properly prepared capillary tube, place it in the cooled apparatus.

-

Heat the block rapidly to about 15-20 °C below the previously observed approximate melting point.

-

Decrease the heating rate to a slow and steady 1-2 °C per minute. This slow rate is crucial for an accurate measurement.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts into a clear liquid.

-

The melting point is reported as the range T₁ – T₂. For pure this compound, this range should be narrow (e.g., 0.5-1.0 °C) and centered around 69 °C[4].

-

-

Validation:

-

Repeat the accurate determination at least once with a fresh sample to ensure reproducibility.

-

Visualization of Workflow: Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Section 2: Solubility Profile of this compound

Principles of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution[9]. This property is fundamentally governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. Factors such as temperature, pressure, and pH can significantly influence solubility. For drug development professionals, aqueous solubility is a critical parameter affecting a compound's bioavailability[10].

Qualitative Solubility Data

The solubility of this compound has been characterized in a range of common laboratory solvents. This information is crucial for selecting appropriate solvents for synthesis, recrystallization, and formulation.

| Solvent | Reported Solubility | Citations |

| Water | Freely Soluble | [1] |

| Ether | Freely Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [11] |

| Warm Chloroform | Moderately Soluble | [1] |

| Warm Benzene | Moderately Soluble | [1] |

| Warm Carbon Tetrachloride | Moderately Soluble | [1] |

| Petroleum Ether | Practically Insoluble | [1] |

| Alkaline Solutions | Soluble (forms yellow solutions) | [1] |

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a standardized method for verifying the qualitative solubility of this compound, which can be adapted for semi-quantitative analysis. The core of the protocol is to challenge the solute with the solvent under controlled conditions and observe the outcome[12].

Methodology:

-

Preparation:

-

Accurately weigh approximately 10 mg of this compound into a clean, labeled glass vial or test tube.

-

Prepare a set of vials for each solvent to be tested (e.g., deionized water, ethanol, DMSO, diethyl ether, petroleum ether).

-

-

Solvent Addition and Mixing:

-

Add 1.0 mL of the first test solvent to the corresponding vial. This creates an initial concentration of 10 mg/mL.

-

Securely cap the vial and agitate vigorously using a vortex mixer for 60 seconds.

-

Place the vial on a shaker or rotator at a controlled ambient temperature (e.g., 25 °C) for a defined period, such as 1 hour, to allow it to reach equilibrium.

-

-

Observation and Classification:

-

After agitation, visually inspect the solution against a dark background.

-

Freely Soluble: The solution is completely clear, with no visible solid particles.

-

Partially Soluble: The solution is cloudy, or a significant amount of undissolved solid remains.

-

Insoluble: The vast majority of the solid remains undissolved.

-

-

Procedure for Insoluble/Partially Soluble Samples:

-

If the compound is not fully dissolved, the test can be extended to determine an approximate solubility limit.

-

Incrementally add additional volumes of the solvent (e.g., 1.0 mL at a time), followed by the mixing and equilibration steps described above.

-

Record the total volume of solvent required to achieve complete dissolution.

-

-

Considerations for "Warm" Solvents:

-

To test solubility in warm solvents as specified, the vial can be gently heated in a temperature-controlled water bath during the equilibration step. Safety precautions must be taken when warming flammable organic solvents.

-

Visualization of Workflow: Qualitative Solubility Testing

Caption: Workflow for Qualitative Solubility Assessment.

Conclusion

The physical properties of this compound are well-defined, with a sharp melting point of 69 °C indicating its crystalline nature in pure form. Its solubility profile reveals a versatile character, being freely soluble in water and ether, soluble in DMSO, moderately soluble in several warmed non-polar organic solvents, and practically insoluble in petroleum ether[1][11]. These characteristics are fundamental for guiding its purification by recrystallization, selecting appropriate reaction media, and developing formulations. The experimental protocols provided herein offer a standardized approach for researchers to verify these properties and ensure the quality and consistency of their work.

References

- 1. This compound [drugfuture.com]

- 2. Buy this compound | 31915-82-9 [smolecule.com]

- 3. athabascau.ca [athabascau.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. echemi.com [echemi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | CAS#:306-44-5 | Chemsrc [chemsrc.com]

- 9. materialneutral.info [materialneutral.info]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. medkoo.com [medkoo.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Spectroscopic Guide to Isonitrosoacetone (1-Hydroxyimino-2-propanone)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isonitrosoacetone, also known as 1-hydroxyimino-2-propanone or MINA, is a key organic intermediate and a subject of significant interest in coordination chemistry and as a reactivator for inhibited acetylcholinesterase. Its molecular structure, possessing both a ketone and an oxime functional group, gives rise to a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for researchers in verifying its synthesis, assessing its purity, and understanding its coordination behavior with metal ions. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in experimental data and established spectroscopic principles.

Molecular Structure and Spectroscopic Rationale

The interpretation of the spectroscopic data for this compound is directly linked to its molecular structure. The presence of distinct functional groups—a methyl ketone and an aldoxime—results in characteristic signals in each spectroscopic technique. The potential for syn/anti isomerism about the C=N double bond and keto-enol tautomerism, although the keto-oxime form is predominant, are important considerations in spectral analysis.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. The chemical environment of each nucleus dictates its resonance frequency, providing detailed structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the methyl protons, the methine proton, and the oxime proton.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| CH₃ | ~2.3 | Singlet | 3H |

| CH | ~7.5 | Singlet | 1H |

| NOH | ~11.5 | Singlet (broad) | 1H |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Interpretation:

-

CH₃ (C3-H): The methyl protons appear as a singlet around 2.3 ppm. The downfield shift from a typical methyl group is due to the deshielding effect of the adjacent carbonyl group. The singlet multiplicity indicates no adjacent protons.

-

CH (C1-H): The methine proton, part of the oxime group, resonates further downfield at approximately 7.5 ppm. This significant deshielding is a result of its attachment to an sp²-hybridized carbon and the electronegativity of the nitrogen atom.

-

NOH: The hydroxyl proton of the oxime group is typically observed as a broad singlet at a very downfield chemical shift (around 11.5 ppm). Its broadness and exchangeability with deuterium (it would disappear upon addition of D₂O) are characteristic features.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. This compound will exhibit three signals corresponding to the three carbon atoms in their unique chemical environments.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ) ppm |

| C H₃ | ~25 |

| C =N | ~145 |

| C =O | ~195 |

Note: Data obtained from spectral databases and may vary slightly.

Interpretation:

-

CH₃ (C3): The methyl carbon appears at the most upfield position, around 25 ppm, which is typical for an sp³-hybridized carbon in a methyl ketone.

-

C=N (C1): The carbon of the oxime group resonates in the range of 145 ppm, characteristic of a carbon atom involved in a carbon-nitrogen double bond.

-

C=O (C2): The carbonyl carbon is the most deshielded, appearing at approximately 195 ppm. This downfield shift is a hallmark of a ketone carbonyl carbon.

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

Use a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Reference |

| ~3330 | Strong, Broad | O-H stretch (H-bonded) | Oxime (-NOH) | |

| ~3570 | Strong, Sharp | O-H stretch (free) | Oxime (-NOH) | |

| ~1680 | Strong | C=O stretch | Ketone | |

| ~1640 | Medium | C=N stretch | Oxime | |

| 972-990 | - | N-O stretch | Oxime |

Interpretation:

-

O-H Stretching: A prominent broad absorption around 3330 cm⁻¹ is indicative of the hydrogen-bonded O-H stretching of the oxime group in the solid state or concentrated solutions. A sharper band at a higher frequency (~3570 cm⁻¹) may be observed in dilute solutions, corresponding to the free (non-hydrogen-bonded) O-H stretch.

-

C=O Stretching: A strong absorption band around 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ketone group. The conjugation with the C=N bond slightly lowers this frequency from that of a simple aliphatic ketone.

-

C=N Stretching: The carbon-nitrogen double bond (C=N) of the oxime group gives rise to a medium intensity band around 1640 cm⁻¹.

-

N-O Stretching: The nitrogen-oxygen single bond (N-O) stretch is typically observed in the 972-990 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Step-by-Step Methodology:

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Fragmentation Pattern:

Upon electron ionization (EI), this compound is expected to form a molecular ion (M⁺˙) corresponding to its molecular weight (87.03 g/mol ). The fragmentation pattern will be dictated by the stability of the resulting fragments.

-

Molecular Ion (M⁺˙): A peak at m/z = 87 is expected, corresponding to the intact ionized molecule [C₃H₅NO₂]⁺˙.

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon (C2) and the methyl group (C3) is a common fragmentation pathway for ketones. This would result in the formation of an acylium ion.

-

[CH₃CO]⁺ at m/z = 43. This is often a very stable and abundant fragment.

-

-

Loss of NO: Cleavage of the N-O bond could lead to a fragment at m/z = 57.

-

Loss of OH: Loss of a hydroxyl radical from the oxime group would result in a fragment at m/z = 70.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

| 87 | [C₃H₅NO₂]⁺˙ (Molecular Ion) |

| 70 | [C₃H₄NO]⁺ |

| 57 | [C₃H₅O]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocol for Mass Spectrometry (Electron Ionization - GC-MS)

Step-by-Step Methodology:

-

Sample Introduction: Dissolve a small amount of this compound in a volatile solvent (e.g., methanol, dichloromethane) and inject it into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any impurities before it enters the MS.

-

Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Integrated Spectroscopic Workflow

The definitive characterization of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The workflow below illustrates a logical approach to this process.

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum clearly indicates the presence of the key ketone and oxime functional groups, and mass spectrometry establishes the molecular weight and likely fragmentation pathways. By integrating the insights from these techniques, researchers can confidently verify the structure and purity of this compound, enabling its effective use in further scientific endeavors.

Tautomerism in Isonitrosoacetone and its Derivatives: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isonitrosoacetone and its derivatives represent a critical class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceutical and agrochemical agents. The chemical reactivity and biological efficacy of these molecules are profoundly influenced by their existence in a state of tautomeric equilibrium. This technical guide provides a comprehensive and in-depth exploration of the tautomerism exhibited by this compound and its derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of the structural nuances of the various tautomers, the factors governing their equilibrium, and the advanced analytical methodologies employed for their characterization. This guide aims to bridge the gap between fundamental principles and practical, field-proven insights, thereby facilitating the rational design and development of novel molecules with tailored properties.

Introduction: The Pivotal Role of Tautomerism in this compound Chemistry

This compound, systematically named (1E)-1-hydroxyiminopropan-2-one, is far from a static entity.[1] It exists as a dynamic equilibrium of interconverting isomers known as tautomers.[2][3][4] This phenomenon, termed tautomerism, primarily involves the migration of a hydrogen atom, leading to distinct structural forms with differing chemical and physical properties.[2][3][4] In the case of this compound, the principal tautomeric equilibrium is established between the keto-oxime and the nitroso-enol forms.[5] The relative prevalence of each tautomer is exquisitely sensitive to its molecular environment, including the nature of the solvent, ambient temperature, and the electronic character of any substituents appended to the core structure.[5][6][7]

A comprehensive understanding of this tautomeric balance is of paramount importance, as the individual tautomers can display markedly different reactivity profiles and biological activities. For instance, the coordination chemistry of this compound with metal ions, a cornerstone of its application in catalysis and the design of therapeutic agents, is intrinsically dependent on the predominant tautomeric form in a given medium.

This guide will systematically unravel the complexities of the tautomeric landscape of this compound and its derivatives. We will commence with an elucidation of the fundamental structures of the key tautomers and progress to a detailed discourse on the multifaceted factors that modulate their equilibrium. A significant emphasis will be placed on the practical aspects of investigating tautomerism, with a focus on powerful spectroscopic and computational techniques. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy will be presented, as these are the quintessential tools for the characterization of tautomeric systems.[1][8][9][10] Furthermore, this guide will explore the utility of computational chemistry in predicting and rationalizing observed tautomeric preferences, thereby providing a holistic and integrated approach to the study of this fascinating chemical phenomenon.[11][12][13]

The Tautomeric Landscape: Structures, Equilibria, and Isomerism

The tautomerism in this compound is primarily characterized by the interconversion between the keto-oxime and nitroso-enol forms. This equilibrium is further complicated by the potential for E/Z geometric isomerism around the carbon-nitrogen double bond of the oxime functionality.

Principal Tautomeric and Isomeric Forms:

-